1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone
Overview
Description
1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is a useful research compound. Its molecular formula is C10H9BrN4OS and its molecular weight is 313.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.96804 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticholinesterase Activities
1-(4-Bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone and its derivatives have been studied for their potential anticholinesterase activities. Derivatives of this compound showed inhibitory effects on acetylcholinesterase (AChE), with some demonstrating significant inhibition percentages. This suggests their potential application in treating diseases associated with cholinesterase inhibition, such as Alzheimer's disease (Mohsen et al., 2014).
Anticandidal Activity and Cytotoxicity
These compounds have also been evaluated for their anticandidal activity and cytotoxic effects. Some derivatives exhibited potent anticandidal agents with weak cytotoxicities, indicating their potential as safe and effective treatments for fungal infections (Kaplancıklı et al., 2014).
Antituberculosis Potential
Research into 3-heteroarylthioquinoline derivatives, synthesized from this compound, showed promising activity against Mycobacterium tuberculosis. This indicates potential applications in developing new antituberculosis drugs (Chitra et al., 2011).
Anti-Breast Cancer Agents
In the context of cancer research, derivatives of this compound have been explored as potential anti-breast cancer agents. These compounds demonstrated promising antitumor activities against MCF-7 tumor cells in preliminary studies (Mahmoud et al., 2021).
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c1-15-10(12-13-14-15)17-6-9(16)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQRNSNNROBPDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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